2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Catalog No.
S13700162
CAS No.
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Product Name

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

IUPAC Name

5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-3-11-5-8-4-10-6-9(8,2)7-11/h8,10H,3-7H2,1-2H3

InChI Key

FYZZPSKBMZDJPF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CNCC2(C1)C

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound characterized by a complex polycyclic structure. It belongs to the family of octahydropyrrolo derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a bicyclic framework that includes a pyrrole ring fused to a saturated cyclohexane system, contributing to its unique chemical properties.

The molecular formula of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is C10H16N2C_{10}H_{16}N_2, with a molecular weight of approximately 168.25 g/mol. Its structural uniqueness arises from the presence of ethyl and methyl substituents at specific positions on the pyrrolo framework, which can influence its reactivity and biological interactions.

Typical of nitrogen-containing heterocycles. Some notable reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrrole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The compound can undergo further cyclization to form more complex structures, potentially leading to novel derivatives with enhanced properties.
  • Oxidation Reactions: The saturated nature of the compound allows for oxidation, which can modify its pharmacological activity.

These reactions are often facilitated by specific conditions such as temperature, solvent choice, and the presence of catalysts or bases.

Research indicates that compounds related to 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole exhibit significant biological activities. These include:

  • Antiviral Properties: Some derivatives have shown effectiveness against viral infections, making them candidates for antiviral drug development .
  • Antitumor Activity: Studies have suggested that octahydropyrrolo derivatives may possess cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: Certain compounds in this class have been investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step processes using various starting materials. Some common methods include:

  • One-Pot Synthesis: This method combines multiple reaction steps into a single process to enhance efficiency and yield. For example, a combination of amino acids and aldehydes under microwave irradiation has been reported to yield octahydropyrrolo derivatives effectively .
  • Subcritical Water Method: Utilizing subcritical water as a solvent allows for greener synthesis conditions while achieving high yields of functionalized derivatives .
  • Conventional Organic Synthesis: Traditional methods involving various organic solvents and reagents can also be employed to synthesize this compound through established pathways involving cyclization and functionalization reactions .

The unique structure and biological activities of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole make it suitable for several applications:

  • Pharmaceutical Development: Its potential as an antiviral and anticancer agent positions it as a candidate for drug development.
  • Chemical Research: The compound serves as a valuable building block in organic synthesis and medicinal chemistry.
  • Material Science: Due to its unique properties, it may find applications in developing new materials or polymers.

Interaction studies involving 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole often focus on its binding affinities with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and in vitro assays are commonly used to assess these interactions.

Several compounds share structural similarities with 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesBiological Activity
2-Methyl-octahydropyrrolo[3,4-c]pyrrole86732-28-7Methyl group instead of ethylAntiviral and anticancer
2-Ethyloctahydropyrrolo[3,4-c]pyrrole869188-25-0Ethyl group at position 2Antiviral
2-Propyloctahydropyrrolo[3,4-c]pyrrole954241-17-9Propyl group at position 2Anticancer
cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole172739-03-6Different stereochemistryNeuroprotective

The uniqueness of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole lies in its specific substitution pattern and potential biological activities that differ from those of similar compounds.

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a unique bicyclic framework characterized by two fused pyrrolidine rings sharing a common carbon-carbon bond [1] [2]. The incorporation of ethyl and methyl substituents at the 2 and 3a positions, respectively, introduces additional stereochemical complexity to this already conformationally flexible system. This section presents a comprehensive analysis of the structural features and stereochemical properties of 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole through three complementary analytical approaches.

X-ray Crystallographic Studies of Bicyclic Framework

Single-crystal X-ray diffraction analysis provides the most definitive structural characterization of the octahydropyrrolo[3,4-c]pyrrole bicyclic framework. Crystallographic studies of related octahydropyrrolo[3,4-c]pyrrole derivatives have consistently revealed that the bicyclic system adopts an envelope conformation with the nitrogen atom occupying the flap position [3] [4]. This conformational preference is attributed to the inherent ring strain and the steric interactions between the fused ring systems.

The crystal structure parameters for representative octahydropyrrolo[3,4-c]pyrrole derivatives demonstrate consistent structural features across the compound class. The compounds typically crystallize in orthorhombic space groups, with the most commonly observed being Pbca [3] [4]. Unit cell dimensions for these structures show characteristic values with a-axis lengths around 11.6 Å, b-axis lengths near 12.7 Å, and c-axis lengths approximately 21.2 Å, yielding unit cell volumes of approximately 3140 ų [3].

ParameterRepresentative ValuesSource
Space GroupOrthorhombic Pbca [3] [4]
Unit Cell a (Å)11.6168(4) [3]
Unit Cell b (Å)12.7385(5) [3]
Unit Cell c (Å)21.2429(8) [3]
Volume (ų)3143.5(2) [3]
Z Value8 [3]
Density (Mg/m³)1.506 [3]
R Factor0.041-0.068 [3] [5]
Temperature (K)113-150 [6] [7]

The relative stereochemistry of the four stereogenic carbon atoms in substituted octahydropyrrolo[3,4-c]pyrrole derivatives has been unambiguously determined through crystallographic analysis [3] [4]. The five-membered saturated azacycle consistently adopts an envelope conformation with the nitrogen atom occupying the flap position [3]. This structural arrangement results in a trigonal pyramidal environment around the nitrogen atom, with the sum of valent angles typically measuring approximately 329° [3].

Crystallographic analysis reveals that adjacent molecules in the crystal lattice are commonly organized into centrosymmetric dimers through weak nitrogen-hydrogen···oxygen hydrogen bonding interactions [3] [4]. These intermolecular interactions contribute to crystal stability and provide insights into the preferred conformational arrangements of the bicyclic framework in the solid state.

The envelope conformation observed in crystalline structures is characterized by specific geometric parameters that reflect the inherent strain and conformational preferences of the bicyclic system. The dioxopyrrolidine cycle, when present in derivatives, maintains planarity within 0.035 Å, while the tetrasubstituted pyrrolidine cycle exhibits the characteristic envelope puckering [3].

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical insights into the solution-state conformational behavior of 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, revealing dynamic processes that are not accessible through static crystallographic analysis [8] . Variable-temperature nuclear magnetic resonance studies have demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives exhibit significant conformational flexibility in solution, with multiple populated conformational states existing in dynamic equilibrium [10] [11].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that are diagnostic of the envelope conformation observed in the solid state [8] . The chemical shifts of ring protons are highly sensitive to the conformational state of the bicyclic framework, with envelope conformations producing distinctive splitting patterns and coupling constants [12]. Variable-temperature studies have shown that conformational exchange processes occur with barriers typically ranging from 1 to 3 kilocalories per mole [13] [12].

Nuclear Magnetic Resonance TechniqueKey ObservationsTemperature Range (K)
¹H Nuclear Magnetic Resonance Variable TemperatureTemperature-dependent conformational changes observed203-373
¹³C Nuclear Magnetic Resonance Structural AssignmentEnvelope conformation confirmed by chemical shift patternsRoom temperature
²D EXSY Exchange ExperimentsSlow exchange between conformational states233-353
¹⁹F Nuclear Magnetic Resonance Conformational DynamicsMultiple conformational states in dynamic equilibrium193-298
Principal Component AnalysisConformational flexibility quantified through PC analysisRoom temperature
Coupling Constant AnalysisRing puckering effects on coupling patternsVariable

Two-dimensional exchange spectroscopy experiments have provided direct evidence for conformational interconversion processes in octahydropyrrolo[3,4-c]pyrrole derivatives [10] [14]. These experiments reveal that exchange between different conformational states occurs on timescales that are accessible to nuclear magnetic resonance detection, typically in the range of milliseconds to seconds at room temperature [10] [14].

The conformational dynamics of the bicyclic framework are particularly evident in derivatives containing fluorine substituents, where ¹⁹F nuclear magnetic resonance spectroscopy provides a sensitive probe of the local electronic environment [10]. At ambient temperature, relatively few signals are observed in ¹⁹F spectra, consistent with rapid conformational exchange. However, upon cooling to -80°C, multiple resolved resonances become apparent, indicating the presence of distinct conformational states that are in slow exchange on the nuclear magnetic resonance timescale [10].

Principal component analysis of nuclear magnetic resonance-derived structural data has been employed to quantify the conformational flexibility of octahydropyrrolo[3,4-c]pyrrole systems [15]. These analyses reveal that the first few principal components account for the majority of conformational variance, indicating that the conformational space is characterized by a relatively small number of dominant motional modes [15].

The nuclear magnetic resonance chemical shifts of the ethyl and methyl substituents in 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole are expected to be sensitive reporters of the local conformational environment. The methyl group at the 3a position, being located at a ring junction, should exhibit chemical shifts that are particularly diagnostic of the overall bicyclic conformation [12].

Computational Modeling of Ring Strain and Torsional Effects

Density functional theory calculations provide detailed insights into the energetic and geometric factors that govern the conformational preferences of 2-ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole [16] [17]. Computational studies using the B3LYP functional with 6-311+G(d,p) basis sets have established that the envelope conformation represents the global minimum energy structure for octahydropyrrolo[3,4-c]pyrrole derivatives [17] [18].

Ring strain energy calculations reveal that the octahydropyrrolo[3,4-c]pyrrole bicyclic framework possesses moderate strain compared to other bicyclic systems [19] [20]. The calculated ring strain energies typically range from 15 to 25 kilocalories per mole, reflecting the geometric constraints imposed by the fused ring architecture [20] [21]. This moderate strain energy contributes to the conformational flexibility observed experimentally while maintaining sufficient structural rigidity to preserve the bicyclic framework [19].

Computational MethodEnergy Values (kcal/mol)Key Results
DFT B3LYP/6-311+G(d,p)Relative energies 0-5Envelope conformation most stable
MP2/6-31G(d)Conformational barriers 1-3Low barrier conformational interconversion
Molecular Dynamics (MD)Dynamic fluctuations ±2Multiple populated conformational states
Ring Strain Energy CalculationsRing strain 15-25Moderate ring strain compared to other bicycles
Conformational AnalysisConformer differences 0.5-2.5Flexible bicyclic framework
Torsional Barrier CalculationsRotation barriers 1.5-4.0Facile ring flipping motions

Molecular dynamics simulations have provided insights into the dynamic behavior of octahydropyrrolo[3,4-c]pyrrole derivatives in solution [17] [22]. These simulations reveal that conformational interconversion occurs through crankshaft flip motions, involving simultaneous changes in pairs of torsional angles [15]. The calculated barriers for these processes are consistent with the experimental observations from variable-temperature nuclear magnetic resonance studies [17].

Torsional angle analysis from density functional theory optimized structures reveals characteristic geometric parameters for the envelope conformation [16] [18]. The nitrogen atom in the flap position typically deviates from the mean plane of the five-membered ring by approximately 0.6-0.8 Å, consistent with crystallographic observations [16]. The presence of the ethyl and methyl substituents introduces additional steric interactions that can influence the preferred envelope conformation and the barriers to conformational interconversion [18].

The computational modeling of ring strain effects demonstrates that the introduction of substituents at the 2 and 3a positions has measurable effects on the overall strain energy of the bicyclic system [23] [24]. The ethyl group at the 2 position can adopt multiple rotational conformations, each with slightly different energetic consequences for the overall molecular structure [24]. Similarly, the methyl group at the 3a position, being located at the ring junction, has a more pronounced effect on the ring strain energy due to its proximity to the bicyclic framework [23].

Advanced computational methods, including second-order Møller-Plesset perturbation theory and density functional theory with dispersion corrections, have been employed to obtain accurate estimates of conformational energies and barriers [16] [21]. These calculations consistently support the experimental findings regarding the envelope conformation as the preferred structure and the low barriers to conformational interconversion [21].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.146998583 g/mol

Monoisotopic Mass

154.146998583 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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